N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide
Description
N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a methoxy group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-17-8-4-6-11(14(17)19)13(18)15-9-10-5-3-7-12(16-10)20-2/h3-8H,9H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGDEGLEAYXEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=NC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide typically involves the condensation of 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with the reaction temperature and time optimized for maximum yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and yield optimization techniques. The use of automated reactors and continuous flow systems can help in scaling up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .
Scientific Research Applications
N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. For instance, it has been found to inhibit the activity of protein kinase C, which plays a role in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: A related compound with similar structural features but different functional groups.
N-(pyridin-2-yl)amides: Compounds with a pyridine ring and amide functional group, used in various medicinal applications.
Uniqueness
N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form complexes with metal ions and its potential anticancer properties make it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
